molecular formula C21H20N4O3 B13642637 N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide

Katalognummer: B13642637
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WMNJKUIJQWQSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a piperazine ring, and a naphthamide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)aniline with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted piperazine derivatives from nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group and piperazine ring are likely involved in binding to biological macromolecules, influencing their function and activity .

Eigenschaften

Molekularformel

C21H20N4O3

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-(3-nitro-4-piperazin-1-ylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H20N4O3/c26-21(18-7-3-5-15-4-1-2-6-17(15)18)23-16-8-9-19(20(14-16)25(27)28)24-12-10-22-11-13-24/h1-9,14,22H,10-13H2,(H,23,26)

InChI-Schlüssel

WMNJKUIJQWQSTC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.